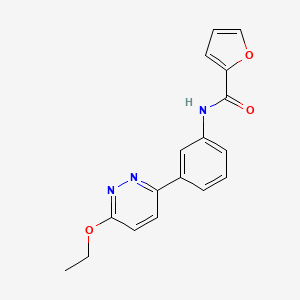

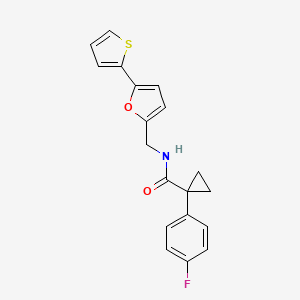

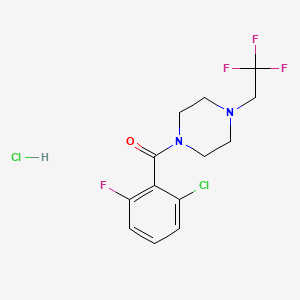

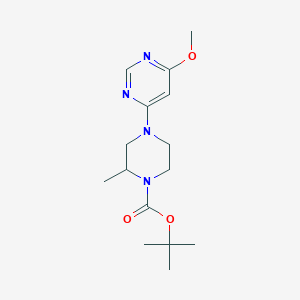

N-(3-(6-乙氧基哒嗪-3-基)苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been demonstrated through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling. The process yields high purity compounds, indicating a lack of side reactions and byproducts . Similarly, the synthesis of various N-(substituted phenyl)furan-2-carboxamide derivatives has been reported, showcasing a novel rearrangement of furancarboxylic acids to furanone amides . These methodologies provide a foundation for the synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide, suggesting that similar synthetic routes could be employed with appropriate substitutions on the phenyl ring and the use of 6-ethoxypyridazine as a starting material.

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives have been confirmed using spectral data such as 1H NMR and mass spectrometry . These analytical techniques are crucial for verifying the identity and purity of the compounds. For N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide, similar analytical methods would be employed to ascertain the molecular structure and to ensure that the desired product has been synthesized without any unintended isomers or byproducts.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives typically involve the formation of amide bonds and the introduction of various substituents through cross-coupling reactions . The reactivity of these compounds can be further explored through their interactions with other chemicals, such as in the formation of Schiff bases or azetidinone derivatives, as seen in the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides . These reactions are indicative of the versatility of furan-2-carboxamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by the substituents attached to the furan ring and the amide nitrogen. These properties can affect the solubility, stability, and reactivity of the compounds. The high yields and purity obtained in the synthesis of these derivatives suggest that they have favorable properties for isolation and purification . Additionally, the antimicrobial and antioxidant activities of some derivatives indicate that the physical and chemical properties of these compounds confer biologically relevant activities .

科学研究应用

合成和生物活性

合成技术: 呋喃-2-甲酰胺衍生物新型合成路线的开发证明了它们在有机化学中的重要性。例如,通过铃木-宫浦交叉偶联合成功能化的 N-(4-溴苯基)呋喃-2-甲酰胺展示了这些化合物在创建对耐药菌株具有潜在抗菌活性的生物活性分子中的效用 (A. Siddiqa 等,2022)。这突出了呋喃-2-甲酰胺衍生物在解决抗生素耐药性挑战中的作用。

生物活性: 探索呋喃-2-甲酰胺衍生物的生物活性揭示了它们在药理学中的潜力。例如,与呋喃-2-甲酰胺相关的化合物已显示出显着的抗菌、抗真菌和抗疟疾活性。此类研究强调了这些化合物在药物发现和开发中的多功能性,特别是在对抗传染病和探索疟疾新疗法方面 (特蕾莎·赫尔曼等,2021)。

材料科学中的潜在应用

- 染料敏化太阳能电池 (DSSC): 以呋喃为共轭连接基团的吩噻嗪衍生物在染料敏化太阳能电池中的研究表明呋喃衍生物在提高太阳能转换效率方面的潜力。这表明可以探索呋喃-2-甲酰胺衍生物在能量转换和存储技术中的应用 (金世勋等,2011)。

属性

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFUZSKFLVWFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329694 |

Source

|

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899746-85-1 |

Source

|

| Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)